

Physical and chemical characteristics of 1-Boc-2-butylpiperazine HCl

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Compound of Interest

Compound Name: 1-Boc-2-Butylpiperazine hydrochloride

Cat. No.: B1520861

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An In-depth Technical Guide to the Physical and Chemical Characteristics of tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride (1-Boc-2-butylpiperazine HCl)

Executive Summary

This guide provides a comprehensive technical overview of tert-butyl 2-butylpiperazine-1-carboxylate hydrochloride, a key intermediate in modern medicinal chemistry. Piperazine derivatives are foundational scaffolds in drug design, valued for their ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions.^[1] The strategic placement of a butyl group at the C-2 position and the orthogonal tert-butoxycarbonyl (Boc) protecting group create a versatile building block for constructing complex molecular architectures.

This document is intended for researchers, chemists, and drug development professionals. It details the compound's physicochemical properties, provides authoritative protocols for its analytical characterization, discusses its chemical stability and reactivity, and outlines a conceptual synthetic pathway. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

1-Boc-2-butylpiperazine HCl is the hydrochloride salt of N-Boc protected 2-butylpiperazine. The Boc group masks the nucleophilicity of the N-1 nitrogen, allowing for selective functionalization at the unprotected N-4 position.^[2] The butyl group introduces lipophilicity, while the hydrochloride salt form typically enhances aqueous solubility and improves handling characteristics compared to the free base, which is a liquid.

Structural and Molecular Data

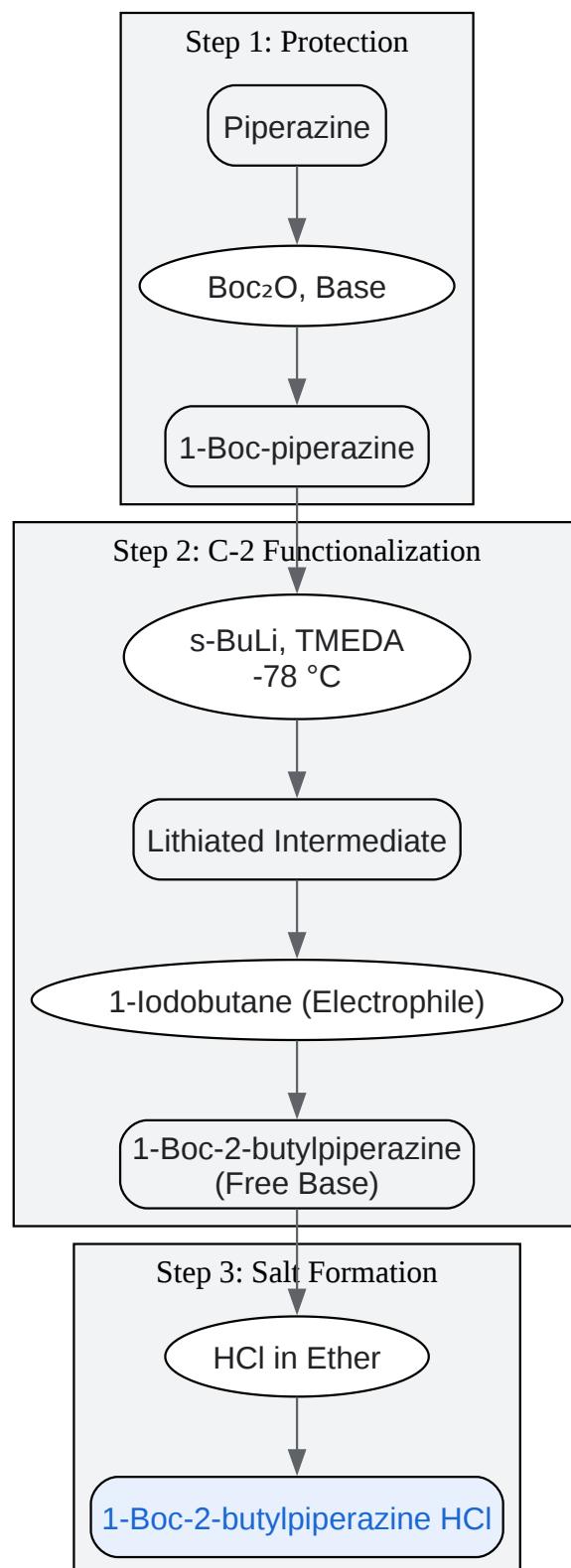
Property	Data	Source / Method
Systematic Name	tert-butyl 2-butylpiperazine-1-carboxylate hydrochloride	IUPAC
Synonyms	1-Boc-2-butylpiperazine HCl	Common
CAS Number	1027511-69-8 (for free base)	
Molecular Formula	C ₁₃ H ₂₇ CIN ₂ O ₂	Calculated
Molecular Weight	278.82 g/mol	Calculated
Exact Mass	278.17613 Da	Calculated
Appearance	White to off-white solid	Typical
Solubility	Soluble in water, methanol, DMSO; sparingly soluble in non-polar organic solvents like hexanes.	Inferred

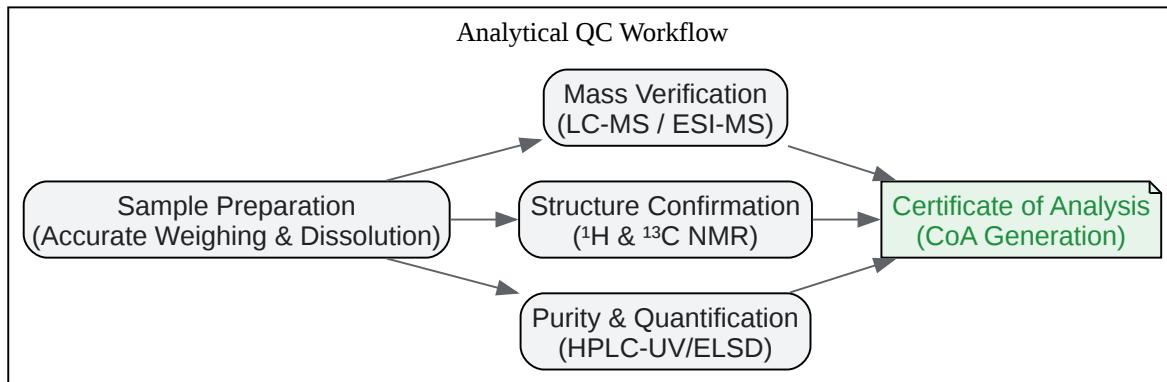
Synthesis and Chemical Reactivity

The synthesis of C-2 substituted piperazines is a non-trivial challenge in organic chemistry. Modern methods often rely on the directed functionalization of a pre-formed piperazine ring.^[3]

Conceptual Synthetic Workflow

A common and effective strategy involves the α -lithiation of an N-Boc protected piperazine, followed by quenching with an electrophile.^[4] This approach provides a direct route to C-2 functionalized products.





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